

An In-depth Technical Guide to 2,7-Diacetamidofluorene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Diacetamidofluorene

Cat. No.: B165466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Diacetamidofluorene, with the CAS Number 304-28-9, is a derivative of fluorene, a polycyclic aromatic hydrocarbon.^[1] It is characterized by the presence of two acetamido groups at the 2 and 7 positions of the fluorene core. This compound and its derivatives are subjects of interest in medicinal chemistry and toxicology due to the biological activities associated with the fluorene scaffold. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological effects of **2,7-Diacetamidofluorene**.

Chemical and Physical Properties

2,7-Diacetamidofluorene is a stable, colorless solid at room temperature with a high melting point, which is characteristic of aromatic compounds with the capacity for hydrogen bonding.^[1]

Property	Value	Reference
CAS Number	304-28-9	[1]
Molecular Formula	C ₁₇ H ₁₆ N ₂ O ₂	[1]
Molecular Weight	280.32 g/mol	[1]
Melting Point	281 °C	[1]
Boiling Point (estimated)	423.04 °C	[1]
Physical State	Colorless solid	[1]
LogP	2.28	[1]
pKa (predicted)	14.52 ± 0.20	[1]

Synthesis

The synthesis of **2,7-Diacetamidofluorene** can be achieved through the acetylation of its precursor, 2,7-diaminofluorene. A detailed experimental protocol for the synthesis of 2,7-diaminofluorene from 2,7-dinitrofluorene is outlined below, followed by a general method for the subsequent acetylation.

Experimental Protocol: Synthesis of 2,7-Diaminofluorene

This protocol is adapted from the reduction of 2,7-dinitrofluorene.[\[2\]](#)

Materials:

- 2,7-Dinitrofluorene
- Palladium on activated charcoal (Pd/C)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Hydrogen gas (H₂)

- Celite

Procedure:

- A solution of 2,7-dinitrofluorene (25.0 g, 98.0 mmol) and Pd/C (578 mg, 4.9 mmol) in a 1:1 (v/v) mixture of THF and MeOH (600 mL) is prepared.
- The mixture is stirred at room temperature for 24 hours under a hydrogen atmosphere.
- Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.
- The filter cake is washed with ethyl acetate.
- The filtrate is concentrated under reduced pressure to yield 2,7-diaminofluorene as a gray solid. The product can be used in the subsequent step without further purification.[\[2\]](#)

Experimental Protocol: Acetylation of 2,7-Diaminofluorene

A general method for the acetylation of aromatic amines involves the use of acetic anhydride.

Materials:

- 2,7-Diaminofluorene
- Acetic anhydride
- A suitable solvent (e.g., acetic acid, pyridine, or an inert solvent like dichloromethane)
- A base (optional, e.g., pyridine or triethylamine)

Procedure:

- Dissolve 2,7-diaminofluorene in a suitable solvent.
- Add a molar excess of acetic anhydride to the solution. The reaction can be carried out at room temperature or with gentle heating.

- If necessary, a base can be added to catalyze the reaction and neutralize the acetic acid byproduct.
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
- Upon completion, the product can be isolated by precipitation upon addition of water or by removal of the solvent under reduced pressure.
- The crude **2,7-Diacetamidofluorene** can be purified by recrystallization from an appropriate solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a documented and effective method for the analysis of **2,7-Diacetamidofluorene**. A reverse-phase HPLC method has been developed with the following parameters:[1]

- Column: Newcrom R1 (a reverse-phase column with low silanol activity)
- Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.
- Detection: UV absorption

Biological Activity and Toxicology

The biological profile of **2,7-Diacetamidofluorene** is not extensively studied; however, data on its toxicity and the activity of related fluorene derivatives provide important insights.

Toxicology and Carcinogenicity

Toxicological data indicates that **2,7-Diacetamidofluorene** is tumorigenic. The lowest published toxic dose (TD_{Lo}) in an oral study with rats was reported as 4830 mg/kg over 46 weeks, leading to liver tumors.[3] This suggests that **2,7-Diacetamidofluorene** is a carcinogen. [3]

The carcinogenicity of fluorene derivatives is a subject of ongoing research. For instance, 2-acetylaminofluorene is a well-known carcinogen. Studies on various fluoro derivatives of 2-acetylaminofluorene have shown that modifications at different positions on the fluorene ring do not necessarily eliminate its carcinogenic activity, suggesting that the core structure plays a critical role in its tumorigenic properties.

Potential as an HCV Inhibitor Scaffold

Derivatives of the 2,7-diaminofluorene scaffold have been investigated as potent inhibitors of the Hepatitis C virus (HCV) NS5A protein.^[4] This suggests that the symmetric 2,7-disubstituted fluorene core could be a valuable pharmacophore for the development of novel antiviral agents.

Logical Relationships and Workflows

The synthesis of **2,7-Diacetamidofluorene** follows a clear logical progression from commercially available starting materials.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **2,7-Diacetamidofluorene**.

The evaluation of the biological activity of fluorene derivatives often follows a standard workflow in drug discovery and toxicology.

Caption: Workflow for biological evaluation of fluorene derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,7-Diacetamidofluorene (304-28-9) for sale [vulcanchem.com]
- 2. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]
- 3. 2,7-diacetylaminofluorene | CAS#:304-28-9 | Chemsoc [chemsoc.com]
- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,7-Diacetamidofluorene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165466#2-7-diacetamidofluorene-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com